

Technical Support Center: Neodymium(III) Nitrate Complex Formation

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Compound of Interest

Compound Name: Neodymium trinitrate

CAS No.: 10045-95-1

Cat. No.: B157462

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Topic: Effect of pH on Neodymium Trinitrate () Stability and Extraction

Document ID: ND-NIT-004 | Version: 2.1 Audience: Chemical Engineers, Radiochemists, and Process Scientists

Module 1: Critical Diagnostic Framework

The Stability Paradox

Users often encounter failure because they treat **Neodymium Trinitrate** as a static salt. In reality,

exists in a dynamic equilibrium governed by two competing forces: Hydrolysis (driven by high pH) and Nitration (driven by nitrate concentration and low water activity).

Core Concept: In dilute aqueous solutions, the "trinitrate" complex does not exist as a stable, dominant species. The Nd(III) ion is hydrated (

). The neutral trinitrate species (

) typically forms only under high ionic strength (salting-out) or within organic phases (e.g., TBP extraction).

The "Safe Zone" Matrix

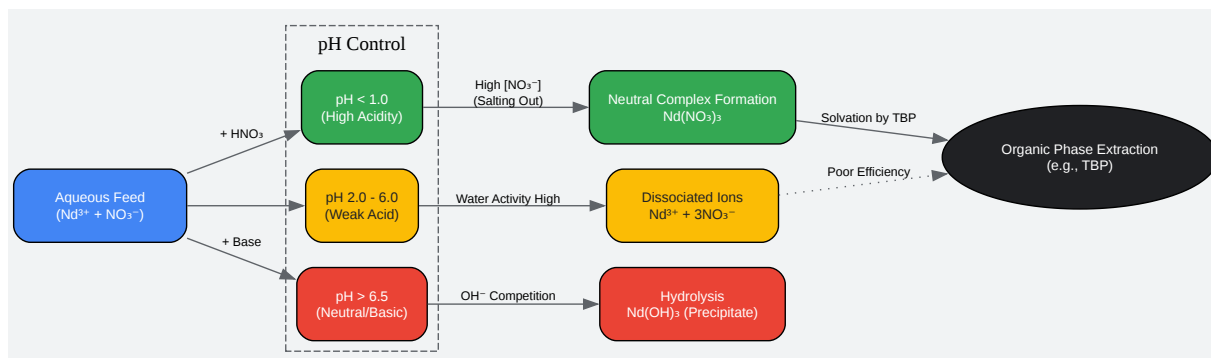
Use this matrix to determine if your experimental conditions favor the desired complex.

Parameter	Acidic (pH < 1.0)	Mildly Acidic (pH 2.0 - 5.5)	Neutral/Basic (pH > 6.5)
Dominant Species	,		
Complex Stability	High (if is high)	Low (Dissociation dominates)	Unstable (Precipitation)
Risk Factor	Acid competition (H+ vs Nd)	Low extraction efficiency	Irreversible hydrolysis

Module 2: Visualizing the Mechanism

Pathway 1: Speciation & Extraction Logic

This diagram illustrates the bifurcation between successful trinitrate coordination (for extraction) and failure modes (hydrolysis).



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Figure 1: Speciation pathways of Neodymium in nitrate media. Green paths indicate optimal conditions for neutral complex formation and extraction.

Module 3: Troubleshooting Guide (FAQ)

Scenario A: "My solution turned cloudy/precipitated."

Diagnosis:pH Overshoot (Hydrolysis). Neodymium(III) is a "hard acid." While it resists hydrolysis better than tetravalent actinides (like Pu(IV)), it will form insoluble hydroxides (

) once the pH exceeds 6.5–7.0.

- Root Cause: Insufficient acidity to suppress OH⁻ ligands.
- Immediate Fix: Acidify with concentrated

to pH < 1.0. The precipitate should redissolve as the equilibrium shifts back to

- Prevention: Maintain pH < 4.0 for storage; pH < 1.0 for high-concentration stability.

Scenario B: "I have high nitrate, but extraction yield is low."

Diagnosis: Acid Competition or Diluent Effect. If you are using a neutral extractant like TBP (Tributyl phosphate) to capture the trinitrate complex:

- Too Acidic? If _____, the acid itself extracts (_____), competing with Nd for the solvent.
- Too Dilute? In water, _____ dissociates. You need a "Salting-out Agent" (e.g., _____, _____, or _____) to drive the equilibrium toward the neutral complex via the Common Ion Effect.

Scenario C: "The UV-Vis spectrum peaks aren't shifting."

Diagnosis: Outer-Sphere Coordination. The hypersensitive transition of Nd(III) (approx. 575 nm, _____) only changes shape/intensity when nitrate enters the inner coordination sphere.

- Insight: In dilute aqueous solution, nitrate is an outer-sphere ligand. You will only see spectral shifts (indicative of true complex formation) in non-aqueous solvents or extremely high nitrate concentrations (>5 M).

Module 4: Standardized Protocol

Workflow: Solvent Extraction of Neodymium Trinitrate

Objective: Isolate the neutral

complex into an organic phase.[\[1\]](#)

Reagents:

- Aqueous Feed: 10 mM
in 3 M
(or 4 M
at pH 2).
- Organic Phase: 30% v/v TBP in Kerosene (or Dodecane).

Step-by-Step:

- Feed Preparation (The "Salting" Step):
 - Why: High nitrate concentration is required to force the formation of the neutral species which TBP can solvate.
 - Action: Dissolve Nd salt in 3 M
. If acid competition is a concern, use 0.1 M
+ 3 M
.
- Equilibration:
 - Mix Organic and Aqueous phases (1:1 ratio) vigorously for 10 minutes at 25°C.
 - Mechanism:
- Phase Separation:
 - Centrifuge or allow gravity settling.
 - Check: If an emulsion forms (Third Phase Formation), your alkane chain length may be too short, or temperature is too low.

- Validation (Spectroscopy):
 - Measure the Organic phase UV-Vis. Look for the hypersensitive peak intensification at ~575 nm compared to the aqueous feed.

Module 5: Data Reference & Constants

Table 1: Stability Constants () in Aqueous Media

Note: These values are low, confirming that "trinitrate" complexes are weak in pure water and require driving forces (excess nitrate) to form.

Reaction	(approx at 25°C)	Notes
		Weak inner-sphere complex
		Very unstable in water
	to	Hydrolysis onset constant

Table 2: pH Operational Thresholds

Condition	pH Limit	Consequence of Violation
Hydrolysis Onset	pH > 6.5	Formation of species.
Precipitation	pH > 7.8	Visible solid formation.
Optimal Extraction (TBP)	pH 0.5 – 2.0	Balances nitrate association vs. acid competition.

References

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Sources

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- [2. Complexation of lanthanides with nitrate at variable temperatures: thermodynamics and coordination modes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. osti.gov \[osti.gov\]](#)
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